molecular formula C16H17N5O3 B10988592 N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide

N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10988592
M. Wt: 327.34 g/mol
InChI Key: FNFGSSFMCYFTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide, also known by its chemical formula C₁₆H₁₆N₂O₄S, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[3-(3-acetamidoanilino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-11(22)20-12-3-2-4-13(9-12)21-15(23)5-6-19-16(24)14-10-17-7-8-18-14/h2-4,7-10H,5-6H2,1H3,(H,19,24)(H,20,22)(H,21,23)

InChI Key

FNFGSSFMCYFTMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Acetylation of 3-Aminophenylamine: The synthesis begins with acetylation of 3-aminophenylamine to form N-(3-acetylamino)phenylamine.

    Condensation with Pyrazine-2-carboxylic Acid: The resulting N-(3-acetylamino)phenylamine reacts with pyrazine-2-carboxylic acid under appropriate conditions to yield our target compound.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions, potentially yielding sulfonyl or nitro derivatives.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Exhibits nucleophilic substitution reactions at the acetyl group.

    Amide Hydrolysis: Hydrolysis of the amide bond can occur.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, pyridine, and heat.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Alkali metal hydroxides (e.g., NaOH) in aqueous solution.

    Amide Hydrolysis: Acidic or basic conditions.

Major Products::
  • N-(3-acetylamino)phenylamine (intermediate)
  • Various derivatives resulting from substitution or oxidation reactions

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmaceutical properties, such as antimicrobial or anticancer effects.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern and amide functionality, similar compounds include:

Biological Activity

N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and inflammation. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring with multiple functional groups, including an acetylamino group and a carboxamide group . Its molecular formula is represented as C14H16N4O3C_{14}H_{16}N_{4}O_{3}, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structural complexity of this compound is significant as it may enhance its biological interactions compared to simpler analogs.

Anticancer Activity

Preliminary studies suggest that this compound exhibits notable anticancer properties . It has been indicated as a potential therapeutic agent for tumors with specific mutations, particularly those involving the epidermal growth factor receptor (EGFR) . The compound may inhibit cell proliferation by targeting pathways associated with tumor growth.

Anti-inflammatory Properties

The structural characteristics of this compound also suggest potential anti-inflammatory activity . Its ability to interact with various biological targets could lead to the modulation of inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases.

Research Findings

A summary of key studies and findings related to the biological activity of this compound is presented below:

Study ReferenceFocusKey Findings
Anticancer ActivityThe compound shows promise against EGFR-mutated tumors, inhibiting cell proliferation in vitro.
Structural Activity RelationshipVariations in the carboxamide group influence cytotoxicity; specific modifications enhance activity against cancer cells.
Anti-inflammatory EffectsPotential modulation of inflammatory cytokines observed, warranting further exploration in inflammatory models.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : In studies involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth and induction of apoptosis, particularly in cells expressing mutant EGFR.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in mitigating inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.